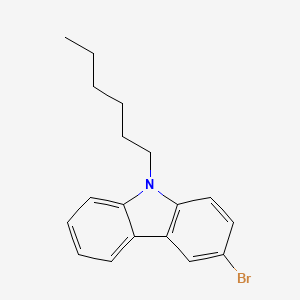
3-溴-9-己基-9H-咔唑
描述
3-Bromo-9-hexyl-9H-carbazole is an organic compound with the molecular formula C18H20BrN. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a bromine atom at the 3-position and a hexyl group at the 9-position of the carbazole ring. It is commonly used in organic synthesis and materials science due to its unique chemical properties .
科学研究应用
3-Bromo-9-hexyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices .
作用机制
Target of Action
3-Bromo-9-hexyl-9H-carbazole is a derivative of carbazole . Carbazole and its derivatives are known to interact with various targets, including the aryl hydrocarbon receptor . .
Mode of Action
It is known that carbazole derivatives can interact with their targets and induce changes at the molecular level . For instance, they can reduce the chance of being oxidized to form excimers or oligomers .
Biochemical Pathways
Carbazole and its derivatives are known to interact with various biochemical pathways .
Result of Action
It is known that carbazole derivatives can induce changes at the molecular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of carbazole derivatives .
生化分析
Biochemical Properties
3-Bromo-9-hexyl-9H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the ubiquitination/proteasome pathway, JAK/STAT signaling, and TGF-β/Smad signaling . These interactions are crucial as they can influence the degradation of proteins, cell signaling, and other cellular processes. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 3-Bromo-9-hexyl-9H-carbazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the cell cycle and checkpoint regulation, which are critical for cell division and proliferation . Additionally, it can modulate the activity of membrane transporters and ion channels, thereby affecting cellular homeostasis and signaling.
Molecular Mechanism
At the molecular level, 3-Bromo-9-hexyl-9H-carbazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in the degradation of proteins, thereby stabilizing specific proteins within the cell . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-9-hexyl-9H-carbazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-9-hexyl-9H-carbazole is relatively stable when stored at room temperature, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 3-Bromo-9-hexyl-9H-carbazole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and even toxicity. For instance, high doses of 3-Bromo-9-hexyl-9H-carbazole have been associated with adverse effects such as cell death and tissue damage . It is crucial to determine the optimal dosage to achieve the desired effects without causing toxicity.
Metabolic Pathways
3-Bromo-9-hexyl-9H-carbazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of 3-Bromo-9-hexyl-9H-carbazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues or organelles.
Subcellular Localization
The subcellular localization of 3-Bromo-9-hexyl-9H-carbazole is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-hexyl-9H-carbazole typically involves the bromination of 9-hexylcarbazole. One common method is the reaction of 9-hexylcarbazole with N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the carbazole ring .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-9-hexyl-9H-carbazole can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
3-Bromo-9-hexyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions include various substituted carbazoles, biaryl compounds, and oxidized derivatives .
相似化合物的比较
Similar Compounds
- 3-Bromo-9-phenylcarbazole
- 3,6-Dibromo-9-hexylcarbazole
- 9-Hexylcarbazole
Uniqueness
Compared to other similar compounds, 3-Bromo-9-hexyl-9H-carbazole is unique due to the specific positioning of the bromine atom and the hexyl group, which influence its chemical reactivity and physical properties. This makes it particularly useful in the synthesis of specialized materials and in applications requiring specific electronic properties .
属性
IUPAC Name |
3-bromo-9-hexylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-13-14(19)10-11-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUCKXZMLJFXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40778751 | |
| Record name | 3-Bromo-9-hexyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156972-74-6 | |
| Record name | 3-Bromo-9-hexyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9-hexyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


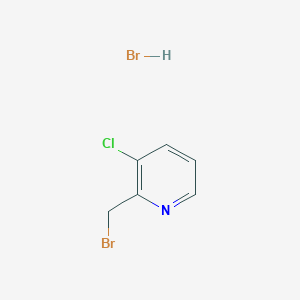
![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)
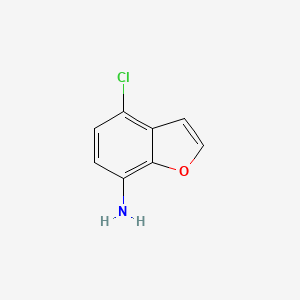
![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)
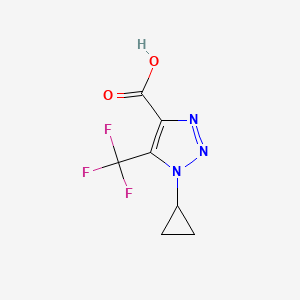

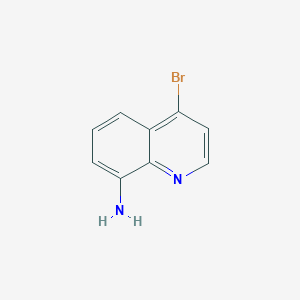

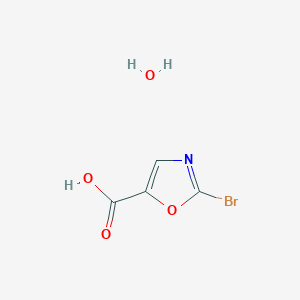
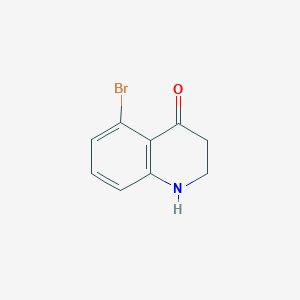

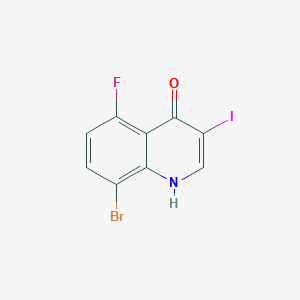
![Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride](/img/structure/B1375802.png)
